Crolibulin

Catalog No.
S548140
CAS No.
1000852-17-4
M.F
C18H17BrN4O3
M. Wt
417.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crolibulin

CAS Number

1000852-17-4

Product Name

Crolibulin

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Solubility

Soluble in DMSO, not in water

Synonyms

EPC2407; EPC 2407; EPC-2407; Crolibulin crinobulin.

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Description

The exact mass of the compound Crolibulin is 416.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

One of the primary areas of research for Crolibulin is its potential as an anti-cancer agent. Studies have shown that Crolibulin acts as a microtubule destabilizing agent []. Microtubules are essential components of the cell cytoskeleton, playing a crucial role in cell division. By disrupting microtubule assembly, Crolibulin may inhibit the uncontrolled cell growth characteristic of cancer [].

Research suggests Crolibulin exhibits activity against various cancer cell lines, including those from thyroid carcinoma and anaplastic thyroid carcinoma [].

Important Note

It is crucial to understand that these are preliminary findings, and further research is needed to determine Crolibulin's efficacy and safety as a cancer treatment in humans.

Anti-Angiogenesis Research

Angiogenesis is the process of new blood vessel formation. Tumors rely heavily on angiogenesis to sustain their growth and spread. Crolibulin is also being explored for its potential anti-angiogenesis properties [].

Studies suggest Crolibulin may inhibit the growth of new blood vessels, potentially hindering tumor development and progression [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

416.0484

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9ENT43KY91

Pharmacology

Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.

Other CAS

1000852-17-4

Wikipedia

Crolibulin

Dates

Modify: 2023-08-15
1: Patil SA, Patil R, Pfeffer LM, Miller DD. Chromenes: potential new chemotherapeutic agents for cancer. Future Med Chem. 2013 Sep;5(14):1647-60. doi: 10.4155/fmc.13.126. Review. PubMed PMID: 24047270.
2: Cai SX, Drewe J, Kemnitzer W. Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Anticancer Agents Med Chem. 2009 May;9(4):437-56. Review. PubMed PMID: 19442043.
3: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.

Explore Compound Types